molecular formula C25H26N2O3 B2755105 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide CAS No. 921563-33-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2755105
CAS RN: 921563-33-9
M. Wt: 402.494
InChI Key: NSQGOTBMCCZQAU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in heterocyclic chemistry has explored synthetic approaches to various derivatives related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide. Valderrama, Pessoa‐Mahana, and Tapia (1993) reported the Schmidt and Beckmann rearrangement of 3,4-dihydro-4,4-dimethyl-1(2H)-naphthalenones, leading to benzazepin-2-one derivatives (Valderrama, Pessoa‐Mahana, & Tapia, 1993). Additionally, Sawa et al. (1975) focused on synthesizing 1, 2, 3, 4-tetrahydro-5H-benzazepine derivatives from 3, 4-dihydro-1(2H)-naphthalenone, investigating their structure-activity relationship (Sawa, Kato, Masuda, Hori, & Fujimura, 1975).

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxicity and anticancer potential of related compounds. Sharma et al. (2009) examined derivatives of 5H-dibenzo[c,h]naphthyridin-6-ones, noting the impact of hydrophilic substituents on biological activity (Sharma, Tsai, Liu, Liu, & LaVoie, 2009). Salahuddin et al. (2014) conducted a study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives, evaluating their in vitro anticancer properties (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Potential Pharmacological Applications

In pharmacology, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide have been evaluated for various applications. Faheem (2018) investigated 1,3,4-oxadiazole and pyrazole novel derivatives for their potential in toxicity assessment, tumour inhibition, and anti-inflammatory actions (Faheem, 2018). Gomathy et al. (2012) synthesized 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, studying their anti-Parkinson's activity (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant properties of related compounds have also been explored. Mane et al. (2019) developed a method for synthesizing tetrahydrobenzo[α]xanthen-11-ones, evaluating their antimicrobial activity against various bacterial and fungal strains (Mane, Shinde, Mundada, Gawade, Karale, & Burungale, 2019).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-4-27-21-13-12-19(15-22(21)30-16-25(2,3)24(27)29)26-23(28)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,15H,4,14,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGOTBMCCZQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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